N-methyl-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N'-phenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-METHYL-6-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core, which is known for its stability and versatility in chemical reactions. The presence of nitro and benzodioxole groups further enhances its reactivity and potential for diverse applications.
Preparation Methods
The synthesis of N2-METHYL-6-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the hydrazine group: This step involves the reaction of the triazine core with hydrazine derivatives.
Addition of the nitrobenzodioxole group: This can be done through a condensation reaction with the corresponding aldehyde or ketone.
Methylation and phenylation:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N2-METHYL-6-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazine and phenyl groups can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and various oxidizing agents.
Scientific Research Applications
N2-METHYL-6-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme interactions and inhibition.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N2-METHYL-6-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to inhibition or modification of their function. The triazine core provides stability and facilitates binding to specific targets.
Comparison with Similar Compounds
Similar compounds include other triazine derivatives with various substituents. For example:
N2-METHYL-6-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N4-ETHYL-1,3,5-TRIAZINE-2,4-DIAMINE: Similar structure but with an ethyl group instead of a phenyl group.
N2-METHYL-6-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N4-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE: Similar structure but with a methyl group instead of a phenyl group.
Properties
Molecular Formula |
C18H16N8O4 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
6-N-methyl-2-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-4-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H16N8O4/c1-19-16-22-17(21-12-5-3-2-4-6-12)24-18(23-16)25-20-9-11-7-14-15(30-10-29-14)8-13(11)26(27)28/h2-9H,10H2,1H3,(H3,19,21,22,23,24,25)/b20-9+ |
InChI Key |
JOEYRLMLMNWHKE-AWQFTUOYSA-N |
Isomeric SMILES |
CNC1=NC(=NC(=N1)N/N=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3)NC4=CC=CC=C4 |
Canonical SMILES |
CNC1=NC(=NC(=N1)NN=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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